molecular formula C27H23N B14272112 N,N-Bis(4-methylphenyl)-9H-fluoren-2-amine CAS No. 132571-80-3

N,N-Bis(4-methylphenyl)-9H-fluoren-2-amine

Cat. No.: B14272112
CAS No.: 132571-80-3
M. Wt: 361.5 g/mol
InChI Key: OKAVQMUHANNICN-UHFFFAOYSA-N
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Description

N,N-Bis(4-methylphenyl)-9H-fluoren-2-amine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two 4-methylphenyl groups attached to a fluoren-2-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(4-methylphenyl)-9H-fluoren-2-amine typically involves the Buchwald-Hartwig cross-coupling reaction. This reaction is carried out by reacting bis(4-methylphenyl)amine with 2-bromofluorene in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a phosphine ligand, such as tri-tert-butylphosphine. The reaction is usually conducted in a solvent like toluene, under an inert atmosphere, and at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(4-methylphenyl)-9H-fluoren-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: Various reduced amine derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N,N-Bis(4-methylphenyl)-9H-fluoren-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Bis(4-methylphenyl)-9H-fluoren-2-amine involves its interaction with specific molecular targets. The compound can act as an electron donor due to the presence of the amine group, which can participate in various electron transfer processes. This property is particularly useful in optoelectronic applications, where the compound can facilitate charge transport and improve device performance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Bis(4-methylphenyl)-9H-fluoren-2-amine is unique due to its fluoren-2-amine core, which imparts distinct electronic properties. This makes it particularly suitable for applications in optoelectronics, where efficient charge transport is crucial. The presence of the 4-methylphenyl groups also enhances its stability and solubility in organic solvents, further broadening its range of applications.

Properties

CAS No.

132571-80-3

Molecular Formula

C27H23N

Molecular Weight

361.5 g/mol

IUPAC Name

N,N-bis(4-methylphenyl)-9H-fluoren-2-amine

InChI

InChI=1S/C27H23N/c1-19-7-11-23(12-8-19)28(24-13-9-20(2)10-14-24)25-15-16-27-22(18-25)17-21-5-3-4-6-26(21)27/h3-16,18H,17H2,1-2H3

InChI Key

OKAVQMUHANNICN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC4=C(C=C3)C5=CC=CC=C5C4

Origin of Product

United States

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